molecular formula C20H20N2O2S2 B11200424 4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11200424
M. Wt: 384.5 g/mol
InChI Key: FUGZKVACUPSEQW-UHFFFAOYSA-N
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Description

4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . This reaction is carried out under reflux conditions in glacial acetic acid for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by cooling the reaction mixture and pouring it onto ice .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a thiazine ring with a phenyl group and a carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-oxo-3-phenyl-N-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20N2O2S2/c1-13(2)14-8-10-15(11-9-14)21-19(24)17-12-18(23)22(20(25)26-17)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3,(H,21,24)

InChI Key

FUGZKVACUPSEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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